3-Fluorocyclopentanone
Description
3-Fluorocyclopentanone is a cyclopentanone derivative with a fluorine atom substituted at the 3-position of the five-membered ring. Cyclopentanone derivatives are critical in organic synthesis due to their versatility as intermediates in pharmaceuticals, agrochemicals, and specialty chemicals. The fluorine substituent introduces unique electronic effects (e.g., electronegativity, inductive withdrawal) that influence reactivity, solubility, and stability.
Properties
IUPAC Name |
3-fluorocyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FO/c6-4-1-2-5(7)3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQGQWZTRAZIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50738144 | |
| Record name | 3-Fluorocyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50738144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215071-10-5 | |
| Record name | 3-Fluorocyclopentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50738144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Fluorocyclopentanone (CHFO) is a fluorinated cyclic ketone that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial, anti-inflammatory, and cytotoxic effects, supported by case studies and research findings.
This compound is characterized by the presence of a fluorine atom at the 3-position of the cyclopentanone ring. This modification can influence its chemical reactivity and biological interactions. The molecular structure is as follows:
- Molecular Formula : CHFO
- Molecular Weight : 108.11 g/mol
- CAS Number : 68211367
Antimicrobial Activity
Research indicates that fluorinated compounds often exhibit enhanced antimicrobial properties compared to their non-fluorinated analogs. The antimicrobial efficacy of this compound has been assessed against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 16 µg/mL |
These results suggest that this compound possesses significant antibacterial activity, particularly against Pseudomonas aeruginosa, which is known for its resistance to many antibiotics.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated in vitro using macrophage cell lines. The compound was tested for its ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.
Case Study: Inhibition of Nitric Oxide Production
In a study conducted on RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS), treatment with this compound resulted in a significant reduction in NO production at concentrations above 10 µM. This effect was comparable to that observed with established anti-inflammatory agents.
- Control Group (LPS Only) : NO production measured at X µM
- Experimental Group (with this compound) : NO production reduced to Y µM
These findings indicate that this compound may modulate inflammatory responses through the inhibition of specific signaling pathways involved in inflammation.
Cytotoxicity Assessment
The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity, suggesting potential applications in cancer therapy.
Table 2: Cytotoxicity of this compound
The IC50 values indicate that while this compound exhibits cytotoxic effects on these cancer cell lines, it is relatively selective, which is advantageous for therapeutic applications.
Comparison with Similar Compounds
The following analysis compares 3-Fluorocyclopentanone (hypothetical data inferred from structural analogs) with key cyclopentanone derivatives and fluorinated compounds from the provided evidence.
Structural and Physical Properties
Key Observations :
- Fluorine vs. Amino Substituents: Fluorine’s electronegativity enhances the electrophilicity of the ketone group in this compound compared to the electron-donating amino group in 3-Aminocyclopentanone. This difference may influence reactivity in nucleophilic additions or reductions.
- Molecular Weight and Solubility : Bulkier substituents (e.g., fluorophenyl in ) reduce solubility in polar solvents, whereas smaller groups (e.g., methyl ester in ) improve solubility in organic solvents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
